molecular formula C21H28ClN7O3 B565859 GSK-690693 hydrochloride CAS No. 1029067-05-7

GSK-690693 hydrochloride

Cat. No. B565859
CAS RN: 1029067-05-7
M. Wt: 461.951
InChI Key: MUIKCMZJDWADGZ-ZOWNYOTGSA-N
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Description

GSK-690693 hydrochloride is a novel ATP-competitive pan-Akt kinase inhibitor . It has IC50 values of 2, 13, and 9 nM for Akt1, 2, and 3 respectively . It also exhibits some inhibition of AMPK, PKA, PAK, and PKC isoforms . It displays antiproliferative and apoptotic effects in tumor cell lines .


Molecular Structure Analysis

The molecular formula of GSK-690693 hydrochloride is C21H27N7O3.HCl . Its molecular weight is 461.96 . The chemical name is (S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridine-4-yl)-2-methylbut-3-yn-2-ol hydrochloride .


Chemical Reactions Analysis

GSK-690693 hydrochloride is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase domain of Akt . This results in inhibition of Akt, leading to dose-dependent reductions in the phosphorylation state of multiple proteins downstream of Akt .


Physical And Chemical Properties Analysis

GSK-690693 hydrochloride is a solid substance . It is soluble in DMSO to 20 mM and in ethanol to 60 mM . It should be stored at -20°C under desiccating conditions .

Mechanism of Action

GSK-690693 hydrochloride inhibits all three isoforms of Akt (Akt1, Akt2, and Akt3) with IC50 values of 2, 13, and 9 nM respectively . It also affects Unc-51-like autophagy activating kinase 1 (ULK1) activity and robustly inhibits STING-dependent IRF3 activation .

Safety and Hazards

GSK-690693 hydrochloride is toxic if swallowed . It is recommended to wash hands thoroughly after handling and avoid eating, drinking, or smoking when using this product . If swallowed, one should get emergency medical help immediately .

properties

IUPAC Name

4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O3.ClH/c1-4-28-18-15(30-12-13-6-5-9-23-10-13)11-24-14(7-8-21(2,3)29)16(18)25-20(28)17-19(22)27-31-26-17;/h11,13,23,29H,4-6,9-10,12H2,1-3H3,(H2,22,27);1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIKCMZJDWADGZ-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=C2OCC3CCCNC3)C#CC(C)(C)O)N=C1C4=NON=C4N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C(=NC=C2OC[C@H]3CCCNC3)C#CC(C)(C)O)N=C1C4=NON=C4N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1029067-05-7
Record name 1029067-05-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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